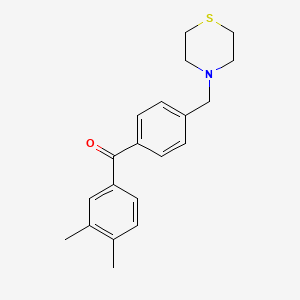

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

CAS No.: 898782-79-1

Cat. No.: VC2478278

Molecular Formula: C20H23NOS

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898782-79-1 |

|---|---|

| Molecular Formula | C20H23NOS |

| Molecular Weight | 325.5 g/mol |

| IUPAC Name | (3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |

| Standard InChI Key | PVUVKFSZHUMBIJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C |

Introduction

Chemical Identity and Structure

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) is a specialized organic compound with the molecular formula C20H23NOS and a molecular weight of 325.5 g/mol . The IUPAC name for this compound is (3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone. Its structure features a benzophenone backbone (two phenyl rings connected by a carbonyl group) with two methyl groups attached at positions 3 and 4 of one phenyl ring, and a thiomorpholinomethyl group at the 4' position of the other phenyl ring.

The chemical structure can be represented by the following identifiers:

| Chemical Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |

| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C |

| PubChem Compound ID | 24724522 |

The compound contains a thiomorpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and sulfur atoms. This structural component distinguishes it from other benzophenone derivatives and likely contributes to its particular chemical properties and potential applications .

Physical Properties

The physical properties of 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone have been characterized through both experimental and computational methods. While experimental data on some properties may be limited, several predicted values provide insight into the compound's behavior:

| Physical Property | Value | Method |

|---|---|---|

| Boiling Point | 500.1±50.0 °C | Predicted |

| Density | 1.138±0.06 g/cm³ | Predicted |

| pKa | 6.38±0.20 | Predicted |

| Physical State | Solid (inferred) | Based on related compounds |

These properties provide important information for researchers working with this compound, particularly regarding handling, storage, and reaction conditions. The relatively high boiling point suggests thermal stability, while the predicted pKa value provides insight into its acid-base behavior and potential reactivity patterns.

Synthesis and Production

While the search results don't provide a specific synthetic route for 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone, insights can be drawn from the synthesis of related benzophenone derivatives. Based on information from related compounds, the synthesis likely involves multiple steps:

-

Formation of a benzophenone core structure through a Friedel-Crafts acylation reaction

-

Introduction of methyl groups at the 3,4-positions

-

Functionalization at the 4' position with a thiomorpholinomethyl group

The patent literature provides some context on similar synthetic approaches, particularly in the creation of substituted benzophenones. For instance, the synthesis of 3,3',4,4'-benzophenonetetracarboxylic dianhydride involves condensation reactions followed by oxidation and dehydration steps, which may share some similarities with the formation of our target molecule .

Commercial suppliers of this compound include Vulcan Chemical, Rieke Metals, and Ambeed, suggesting established synthetic routes exist in industrial settings .

Related Compounds and Comparative Analysis

Several structurally related compounds share features with 3,4-dimethyl-4'-thiomorpholinomethyl benzophenone. These compounds provide context for understanding the potential properties and applications of our target molecule:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 3,5-dimethyl-4'-thiomorpholinomethyl benzophenone | 898782-81-5 | C20H23NOS | 325.48 | Methyl groups at 3,5 positions instead of 3,4 |

| 3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone | 898781-90-3 | C20H23NOS | 325.47 | Thiomorpholinomethyl at 2' instead of 4' position |

| 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | 898776-51-7 | C20H23NO | 293.4 | Contains pyrrolidine ring instead of thiomorpholine |

| 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | 65057-21-8 | C16H16O2 | 240.30 | Contains methoxy group instead of thiomorpholinomethyl |

| 3,4-Dimethylbenzophenone | 2571-39-3 | C15H14O | 210.27 | No substitution at 4' position |

These compounds differ primarily in substitution patterns or the nature of the heterocyclic component, which affects their physical properties, reactivity, and potential applications . The thiomorpholine component in our target compound introduces a sulfur atom into the structure, which can significantly alter electronic properties and interactions compared to oxygen-containing or purely hydrocarbon analogs.

Current Research Landscape and Future Directions

Future research directions might include:

-

Detailed investigation of its potential as a pharmaceutical intermediate

-

Exploration of its photochemical properties (a common area of study for benzophenone derivatives)

-

Development of improved synthetic routes to increase yield and purity

-

Structure-activity relationship studies comparing it with related compounds to establish patterns in reactivity and functional applications

As research in organic chemistry and materials science evolves, this specialized compound may find increased applications in both academic research and industrial development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume